1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one is a bicyclic organic compound with the molecular formula C9H12O. It is a derivative of indanone and is known for its unique structural properties, which make it a valuable compound in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one typically involves the hydrogenation of indanone derivatives under specific conditions. One common method includes the catalytic hydrogenation of indanone using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient hydrogenation of indanone derivatives, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for introducing halogens.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one can be compared with other similar compounds, such as:
1,4,5,6,7,7a-Hexahydro-2H-inden-2-one: Similar structure but different substitution pattern.
3a,4,7,7a-Tetrahydro-1H-indene-2-one: Lacks the full hydrogenation of the indanone ring.
Bicyclo[4.3.0]nonane-3-ene-8-one: Different ring structure but similar functional groups.
The uniqueness of this compound lies in its specific hydrogenation pattern and the resulting chemical properties, which make it a versatile compound for various applications .
Properties
IUPAC Name |
1,3,3a,4,7,7a-hexahydroinden-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHWLHROZDWGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.